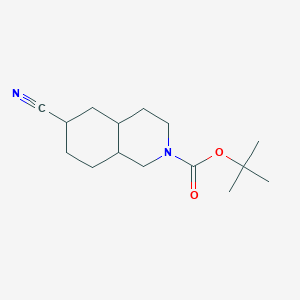

![molecular formula C14H15ClN2S B2649765 2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 17905-35-0](/img/structure/B2649765.png)

2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

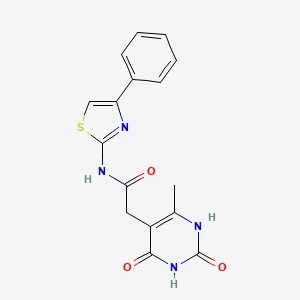

“2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride” is a chemical compound with the CAS Number: 17905-35-0 . It has a molecular weight of 278.81 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of this compound is C14H14N2S.ClH . The Inchi Code is 1S/C14H14N2S.ClH/c1-2-7-13-11 (4-1)5-3-6-12 (13)10-17-14-15-8-9-16-14;/h1-7H,8-10H2, (H,15,16);1H .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 278.81 . The Inchi Code is 1S/C14H14N2S.ClH/c1-2-7-13-11 (4-1)5-3-6-12 (13)10-17-14-15-8-9-16-14;/h1-7H,8-10H2, (H,15,16);1H .Aplicaciones Científicas De Investigación

- Application : Researchers have explored its potential as an antifungal agent against various fungal pathogens. It may inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic pathways .

- Application : Scientists have investigated its ability to form stable complexes with transition metals. These complexes could find use in catalysis, material science, or as potential drug candidates .

- Application : Researchers have studied its effects on cellular processes, such as enzyme inhibition, receptor binding, or DNA interactions. It could serve as a lead compound for drug development .

- Application : Investigations into its fluorescence, absorption, and emission properties have implications for sensors, imaging agents, or optoelectronic devices .

- Application : Chemists have used it as a building block in organic synthesis. It participates in various reactions, including cyclizations, cross-couplings, and functional group transformations .

- Application : Researchers have explored its use as an ion sensor or selective detector for specific metal ions (e.g., Cu²⁺, Zn²⁺). Such applications are relevant in environmental monitoring or bioanalytical assays .

Antifungal Activity

Metal Complexation

Biological Studies

Photophysical Properties

Organic Synthesis

Ion Sensing and Detection

Propiedades

IUPAC Name |

2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydro-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-17-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWIYBXJZXZSCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)SCC2=CC=CC3=CC=CC=C32.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Bromo-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2649682.png)

![1-(4-bromophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2649687.png)

![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)

![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)